![molecular formula C23H22N2O5 B12203879 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate](/img/structure/B12203879.png)
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate
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Overview
Description
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a complex organic compound that features a unique structure combining indole, benzofuran, and carbamate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl iodide, methoxybenzaldehyde, and dimethylcarbamoyl chloride. The reaction conditions often require controlled temperatures, solvents like dichloromethane, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds featuring the benzofuran and indole structures. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that compounds similar to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate could exhibit similar properties .
Antibacterial Activity
Compounds with similar structural features have been evaluated for antibacterial activity against both standard and clinical strains. Preliminary results suggest that these compounds may inhibit bacterial growth, indicating their potential as new antimicrobial agents .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects. Research indicates that these compounds could play a role in treating neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways .
Therapeutic Applications
Given its structural characteristics and preliminary biological evaluations, this compound holds promise in several therapeutic areas:
- Cancer Therapy : Its potential cytotoxicity against cancer cells positions it as a candidate for further development as an anticancer agent.
- Infection Control : The antibacterial properties suggest applications in developing new antibiotics.
- Neurological Disorders : The neuroprotective properties may lead to applications in treating conditions such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against human cancer cell lines. |
Study 2 | Antibacterial Properties | Showed inhibition of bacterial growth in clinical strains. |
Study 3 | Neuroprotection | Indicated modulation of neuroinflammation pathways. |
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Hydrogen peroxide formation during ozonation of olefins and phenol
Uniqueness
Compared to similar compounds, (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate stands out due to its unique combination of indole, benzofuran, and carbamate moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is a synthetic organic molecule that incorporates several biologically relevant structural motifs, including indole and benzofuran. These components are known for their diverse pharmacological properties, making the compound a candidate for various therapeutic applications.
Structural Characteristics
The structure of the compound can be described as follows:
Parameter | Description |
---|---|
Molecular Formula | C25H28N2O4 |
Molecular Weight | 420.50 g/mol |
IUPAC Name | (2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate |
InChI Key | YENTXBNEFSWQRI-KKMKTNMSSA-N |
This complex arrangement suggests potential interactions with various biological targets, which may lead to significant biological activities.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with indole and benzofuran structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .
Antimicrobial Activity
The presence of the benzofuran moiety in this compound suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to possess minimum inhibitory concentration (MIC) values in the range of 20–40 µM against Staphylococcus aureus, indicating significant antimicrobial potential .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, leading to altered cellular responses.
- Apoptosis Induction : The structural features may trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this molecule:
- Anticancer Activity : A study on indole derivatives revealed that compounds with similar structures induced apoptosis in MCF7 cells through caspase activation .
- Antimicrobial Testing : Research on benzofuran derivatives demonstrated significant antibacterial activity against MRSA strains, suggesting that the incorporation of benzofuran enhances antimicrobial efficacy .
- Predictive Modeling : Structure–activity relationship (SAR) studies indicate that modifications to the indole and benzofuran components can optimize biological activity, highlighting the importance of these structural features in drug design.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Methoxyindole | Indole nucleus | Anticancer |
Benzofuran Derivatives | Benzofuran core | Antimicrobial |
Cyclopropane Carboxylic Acids | Cyclopropane ring | Anti-inflammatory |
The unique combination of both indole and benzofuran structures in (2E)-2 may enhance its pharmacological profile compared to other derivatives.
Properties
Molecular Formula |
C23H22N2O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C23H22N2O5/c1-5-25-13-14(18-11-15(28-4)7-9-19(18)25)10-21-22(26)17-8-6-16(12-20(17)30-21)29-23(27)24(2)3/h6-13H,5H2,1-4H3/b21-10+ |
InChI Key |
XJHZHOPBRDJPLO-UFFVCSGVSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C |
Origin of Product |
United States |
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